molecular formula C12H19NO4 B6300807 2-(t-Butoxycarbonyl)-2-azabicyclo[3.1.1]heptane-5-carboxylic acid CAS No. 1882055-86-8

2-(t-Butoxycarbonyl)-2-azabicyclo[3.1.1]heptane-5-carboxylic acid

Cat. No. B6300807
CAS RN: 1882055-86-8
M. Wt: 241.28 g/mol
InChI Key: PMXJAZJOEXTZCE-UHFFFAOYSA-N
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Description

The compound “2-(t-Butoxycarbonyl)-2-azabicyclo[3.1.1]heptane-5-carboxylic acid” is an organic compound that contains a bicyclo[3.1.1]heptane scaffold . This scaffold is a privileged molecular structure embedded in numerous compounds with various functions . The tert-butyloxycarbonyl (BOC) group is a protecting group used in organic synthesis .


Synthesis Analysis

The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . An organocatalytic formal [4 + 2] cycloaddition reaction has been realized that permits rapid access to a wide range of bicyclo[2.2.1]heptane-1-carboxylates in a highly enantioselective manner from simple starting materials under mild and operationally simple conditions .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a bicyclo[3.1.1]heptane scaffold, which is a privileged molecular structure embedded in numerous compounds with various functions . This structure is featured by drug candidates such as LMV-6015 and AMG 221 .


Chemical Reactions Analysis

The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Removal of the BOC group in amino acids can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .

Scientific Research Applications

Asymmetric Synthesis

This compound can be used in the asymmetric synthesis of bicyclo[2.2.1]heptane-1-carboxylates . An organocatalytic formal [4 + 2] cycloaddition reaction has been realized that permits rapid access to a wide range of bicyclo[2.2.1]heptane-1-carboxylates in a highly enantioselective manner from simple starting materials under mild and operationally simple conditions .

Drug Discovery

The bicyclo[2.2.1]heptane scaffold, which is a part of this compound, is a privileged molecular structure embedded in numerous compounds with various functions . It is featured by drug candidates such as LMV-6015 and AMG 221 . Therefore, this compound could be used in drug discovery .

Chiral Auxiliary

The bicyclo[2.2.1]heptane scaffold also provides the basis for asymmetric synthesis and catalysis . Bornanesultam is a well-known chiral auxiliary . Hence, this compound could be used as a chiral auxiliary in chemical reactions.

Ligand for Transition-Metal Catalysis

Dibenzyldiene and diphonane are effective chiral ligands for transition-metal catalysis . Therefore, this compound could potentially be used as a ligand for transition-metal catalysis .

Synthesis of Bioactive Natural Products

Camphor, sordarins, α-santalol and β-santalol are bioactive natural products that contain the bicyclo[2.2.1]heptane structural moiety . This compound could be used in the synthesis of these and other bioactive natural products .

Hydrogen Bond Catalysis

This compound could be used in hydrogen bond catalysis . An enantioselective approach to bicyclo[2.2.1]heptane-1-carboxylates via a formal [4 + 2] cycloaddition reaction would be effected through a hydrogen bond catalysis .

Mechanism of Action

The mechanism of action involves silylation of the carbonyl oxygen and elimination of tert-butyl iodide, methanolysis of the silyl ester to the carbamic acid, and finally decarboxylation to the amine .

Future Directions

The development of enantioselective approaches to functionalized bicyclo[2.2.1]heptanes is critical for target-oriented and diversity-oriented syntheses of related biologically significant molecules, and therefore it is highly desirable for relevant drug discovery . The bicyclo[2.2.1]heptane scaffold provides the basis for asymmetric synthesis and catalysis .

properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[3.1.1]heptane-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO4/c1-11(2,3)17-10(16)13-5-4-12(9(14)15)6-8(13)7-12/h8H,4-7H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMXJAZJOEXTZCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Tert-butoxycarbonyl)-2-azabicyclo[3.1.1]heptane-5-carboxylic acid

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